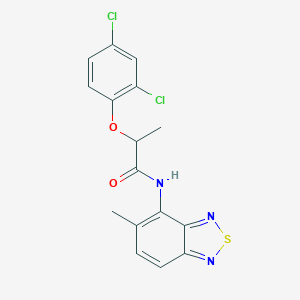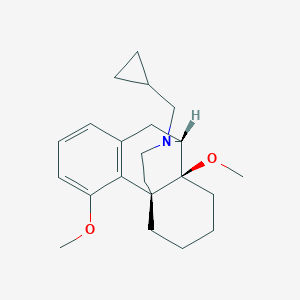
N-(2-Hydroxyethyl)phenazinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)phenazinium is a chemical compound that belongs to the phenazine family. It is also known as Phenazine-1-carboxamide, 2-(2-hydroxyethyl)-, and has a molecular formula of C14H13N3O2. This compound has attracted the attention of researchers due to its potential applications in various fields, including medical science, biochemistry, and biotechnology.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)phenazinium is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that damage the DNA and other cellular components of microorganisms and cancer cells. It has also been found to disrupt the electron transport chain in mitochondria, leading to the production of ROS and cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the generation of ROS in biological systems. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
N-(2-Hydroxyethyl)phenazinium has several advantages for lab experiments, including its stability, solubility in water, and low toxicity. However, it also has some limitations, such as its sensitivity to light and its potential to form aggregates in solution.
Future Directions
There are several future directions for the research on N-(2-Hydroxyethyl)phenazinium. One direction is the development of new antibiotics based on this compound, which could be effective against multidrug-resistant bacteria. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. In addition, the use of this compound as a redox mediator in microbial fuel cells and as a photosensitizer in photodynamic therapy could be further explored to improve their efficiency and effectiveness. Finally, the study of the mechanism of action of this compound could lead to the discovery of new targets for the treatment of bacterial infections and cancer.
Synthesis Methods
The synthesis of N-(2-Hydroxyethyl)phenazinium involves the reaction of phenazine-1-carboxamide with ethylene oxide in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the yield of the product depends on various factors such as reaction conditions, catalyst type, and reaction time.
Scientific Research Applications
N-(2-Hydroxyethyl)phenazinium has been extensively studied for its potential applications in various fields of science. In medical science, it has been found to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. It has also been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro.
In biochemistry, this compound has been used as a redox probe to study the electron transfer reactions in biological systems. It has also been used as a fluorescent probe to study the binding of proteins and nucleic acids.
In biotechnology, this compound has been used as a redox mediator in microbial fuel cells, which convert organic matter into electrical energy. It has also been used as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent to kill cancer cells.
properties
CAS RN |
130942-94-8 |
|---|---|
Molecular Formula |
C12H12BrNO |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-phenazin-5-ium-5-ylethanol |
InChI |
InChI=1S/C14H13N2O/c17-10-9-16-13-7-3-1-5-11(13)15-12-6-2-4-8-14(12)16/h1-8,17H,9-10H2/q+1 |
InChI Key |
IOIJDWASQSMABL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCO |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCO |
synonyms |
10-(2-hydroxyethyl)phenazine 10-(2-hydroxyethyl)phenazinium 10-HEPH N-(2-hydroxyethyl)phenazinium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)


![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)



![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)

